molecular formula C6H13NO B3318917 (R)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride CAS No. 1038393-51-9

(R)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride

Cat. No. B3318917
CAS RN: 1038393-51-9
M. Wt: 115.17
InChI Key: FOLTVANRLLYQGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-2-Amino-3-cyclopropylpropan-1-ol hydrochloride” is a hydrochloride salt of an organic compound. Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base . They are commonly used to improve the water solubility of amines, which can be desirable for substances used in medications .

Scientific Research Applications

Aryloxypropyl Derivatives

A study by Petrow and Stephenson (1953) discusses the synthesis of aryloxypropanol derivatives, including the l-aryloxy-3-aminopropan-2-ol structure, which bears a formal structural resemblance to certain antibiotics. This indicates its potential use in developing muscle-relaxing and antibacterial/antifungal properties (Petrow & Stephenson, 1953).

Antitumor Activity

Isakhanyan et al. (2016) explored the synthesis of tertiary aminoalkanol hydrochlorides and tested them for antitumor activity. This research suggests a potential application in cancer treatment (Isakhanyan et al., 2016).

Synthesis of Enantiomerically Pure Compounds

Bredikhina et al. (2014) synthesized enantiomerically pure 3-aryloxy-2-hydroxypropanoic acids, indicating the application of (R)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride in creating specific enantiomers for chemical research (Bredikhina et al., 2014).

Antimalarial Activity

D’hooghe et al. (2011) reported the preparation of various 2-amino-3-arylpropan-1-ols, which showed moderate antiplasmodial activity against strains of Plasmodium falciparum. This implies its potential use in developing antimalarial drugs (D’hooghe et al., 2011).

Uterine Relaxant Activity

Viswanathan and Chaudhari (2006) synthesized derivatives of 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]aminopropan-1-ol hydrochlorides, exhibiting potent uterine relaxant activity. This suggests its application in obstetrics and gynecology (Viswanathan & Chaudhari, 2006).

Malaria Parasite Activities

Robin et al. (2007) evaluated a series of 1-aminopropan-2-ols against strains of malaria, highlighting its potential in malaria treatment (Robin et al., 2007).

Mechanism of Action

The mechanism of action of “®-2-Amino-3-cyclopropylpropan-1-ol hydrochloride” is not specified in the literature I have access to. The mechanism of action would depend on the specific biological target of the compound .

properties

IUPAC Name

(2R)-2-amino-3-cyclopropylpropan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-6(4-8)3-5-1-2-5;/h5-6,8H,1-4,7H2;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZXSPOSGQUALS-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C[C@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-3-cyclopropylpropan-1-ol HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride
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